molecular formula C11H16N4 B3010395 N-(benzotriazol-1-ylmethyl)-N-ethylethanamine CAS No. 76123-47-2

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine

Cat. No. B3010395
CAS RN: 76123-47-2
M. Wt: 204.277
InChI Key: QCBPLHSUOPIPBO-UHFFFAOYSA-N
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Description

“N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” is a compound that involves the use of benzotriazole methodology . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Synthesis Analysis

The synthesis of this compound involves the use of benzotriazole methodology . This methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . For example, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines can be easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH 2 Cl 2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1 .


Chemical Reactions Analysis

Benzotriazole methodology has been recognized as a versatile, useful, and most successful synthesis protocol . It activates molecules toward numerous transformations and remains sufficiently stable during the course of the reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Ethyl (4R)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-thiazolane-4-carboxylate and related compounds have been synthesized for the development of chiral thiazolidine esters and N-substituted dihydrobenzothiazoles (Katritzky, Singh, & He, 2002).

Antifungal Activity

Novel Synthetic Methods

  • N-(Benzotriazol-1-ylmethyl)-indole and related compounds were used for synthesizing N-substituted heterocycles (Katritzky, Lang, & Lan, 1993).
  • Synthesis of N-methyl-1,2,3,4-tetrahydroisoquinolines using a method involving 1-hydroxymethylbenzotriazole (Locher & Peerzada, 1999).

Local Anesthetic Activity

  • Compounds with N-[2-(tert-amino)ethyl]- and N-(lupinyl)-benzotriazol-1/2-ylacetamides structures were found to have local anesthetic activity, some showing comparable or superior effects to lidocaine (Vazzana et al., 1997).

Corrosion Inhibition

  • Benzotriazole derivatives, including N,N-dibenzotriazol-1-ylmethylamine, have been investigated for their efficacy in inhibiting corrosion and dezincification of brass in chloride solutions (Ravichandran, Nanjundan, & Rajendran, 2004).

Future Directions

The benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . This suggests that “N-(benzotriazol-1-ylmethyl)-N-ethylethanamine” and similar compounds may have potential applications in the future.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPLHSUOPIPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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